molecular formula C8H10<br>C6H4(CH3)2<br>C8H10 B7769822 p-Xylene CAS No. 68650-36-2

p-Xylene

Cat. No.: B7769822
CAS No.: 68650-36-2
M. Wt: 106.16 g/mol
InChI Key: URLKBWYHVLBVBO-UHFFFAOYSA-N
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Description

p-Xylene: (para-xylene) is an aromatic hydrocarbon and one of the three isomers of dimethylbenzene, collectively known as xylenes. The “p-” prefix indicates that the two methyl groups in this compound occupy the diametrically opposite positions 1 and 4 on the benzene ring. This compound is a colorless, flammable liquid with a sweet odor and is primarily used as a precursor to terephthalic acid, which is a key raw material in the production of polyethylene terephthalate (PET) plastics and fibers .

Mechanism of Action

Target of Action

p-Xylene, also known as 1,4-dimethylbenzene, is an aromatic hydrocarbon . It is one of the three isomers of dimethylbenzene known collectively as xylenes

Mode of Action

For instance, it is harmful if swallowed and its vapor may be toxic .

Biochemical Pathways

This compound can be biodegraded by certain bacterial strains, such as Pseudomonas putida S2TR-01, Pseudomonas synxantha S2TR-20, and Pseudomonas azotoformans S2TR-09 . The this compound metabolism-related catabolic genes (xylM, xylA, and xylE) and the corresponding regulatory genes (xylR and xylS) of these strains have been investigated . The gene expression study indicated that the xylE (encoding catechol 2,3-dioxygenase) gene represents the bottleneck in this compound biodegradation .

Pharmacokinetics

It is known that this compound is insoluble in water but very soluble in ethanol and diethyl ether . This suggests that it may have a high bioavailability in organisms exposed to it through these solvents.

Result of Action

It is known that exposure to this compound can lead to various health effects, including irritation of the skin, eyes, and respiratory tract . In addition, it has been found to be harmful if swallowed and its vapor may be toxic .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been found that the biodegradation of this compound by certain bacterial strains can be affected by temperature . Moreover, the volatility of this compound suggests that it can easily evaporate into the air, potentially leading to widespread environmental contamination .

Biochemical Analysis

Biochemical Properties

p-Xylene interacts with several enzymes and proteins in biochemical reactions. For instance, it interacts with the catabolic genes xylM, xylA, and xylE, and the corresponding regulatory genes xylR and xylS . The expression of these genes is crucial for the biodegradation of this compound .

Cellular Effects

The presence of this compound influences cell function. It affects the expression of certain genes, leading to changes in cellular metabolism. For example, the lack of xylE expression leads to the accumulation of intermediates and the inhibition of biomass production and complete carbon recovery .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. The activity of xylene monooxygenase and catechol 2,3-dioxygenase was significantly increased in Pseudomonas azotoformans S2TR-09 in the presence of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, Pseudomonas azotoformans S2TR-09 was able to degrade 200 mg/L this compound after 60 hours at 15 °C .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as xylene monooxygenase and catechol 2,3-dioxygenase .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Catalytic Reforming: p-Xylene is commonly produced through catalytic reforming of naphtha, a petroleum derivative. This process involves the dehydrogenation and isomerization of hydrocarbons in the presence of a platinum-based catalyst at high temperatures and pressures.

    Friedel-Crafts Alkylation: Another method involves the alkylation of toluene with methanol in the presence of a catalyst such as aluminum chloride (AlCl3). This reaction occurs under controlled temperatures and pressures to ensure high selectivity for the para-isomer.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Xylene undergoes oxidation to form terephthalic acid, a crucial intermediate in the production of PET. This reaction typically uses a cobalt-manganese-bromine catalyst system in acetic acid as the solvent at elevated temperatures and pressures.

    Halogenation: this compound can be halogenated using reagents such as chlorine or bromine to form halogenated derivatives like p-chlorotoluene or p-bromotoluene.

    Nitration: The nitration of this compound with nitric acid in the presence of sulfuric acid produces nitro derivatives such as 2,5-dinitro-p-xylene.

Common Reagents and Conditions:

    Oxidation: Cobalt-manganese-bromine catalyst, acetic acid, high temperature, and pressure.

    Halogenation: Chlorine or bromine, often in the presence of a Lewis acid catalyst.

    Nitration: Nitric acid and sulfuric acid mixture.

Major Products:

    Oxidation: Terephthalic acid.

    Halogenation: p-Chlorotoluene, p-Bromotoluene.

    Nitration: 2,5-Dinitro-p-xylene.

Scientific Research Applications

Chemistry:

    Polymer Production: p-Xylene is a key precursor in the synthesis of terephthalic acid, which is used to produce polyethylene terephthalate (PET) for making plastic bottles, fibers, and films.

    Catalysis Research: Studies on the catalytic conversion of biomass-derived compounds to this compound are ongoing to develop sustainable production methods.

Biology and Medicine:

    Pharmaceutical Intermediates: this compound derivatives are used in the synthesis of various pharmaceutical compounds.

Industry:

Comparison with Similar Compounds

    o-Xylene (ortho-xylene): The two methyl groups are adjacent to each other at positions 1 and 2 on the benzene ring.

    m-Xylene (meta-xylene): The two methyl groups are separated by one carbon atom, occupying positions 1 and 3 on the benzene ring.

    Toluene: Contains a single methyl group attached to the benzene ring.

Uniqueness of p-Xylene:

Properties

IUPAC Name

1,4-xylene
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InChI

InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3
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InChI Key

URLKBWYHVLBVBO-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)C
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Molecular Formula

C8H10, Array
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Related CAS

25951-90-0
Record name Benzene, 1,4-dimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID2021868
Record name p-Xylene
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Molecular Weight

106.16 g/mol
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Physical Description

P-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. Freezing point is 56 °F. (USCG, 1999), Liquid, Colorless solid at low temperature; mp = 13-14 deg C; [Merck Index] Colorless liquid with a sweet odor; [CHRIS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor. [Note: A solid below 56 °F.]
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Boiling Point

280.9 °F at 760 mmHg (NTP, 1992), 138.3 °C, p-Xylene and m-xylene cannot be separated by distillation because their boiling points are too close., 138 °C, 281 °F
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Flash Point

81 °F (NTP, 1992), 25.0 °C (77.0 °F) - closed cup, 77 °F (25 °C) (Closed cup), 27 °C c.c., 81 °F
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Solubility

Insoluble. (NTP, 1992), In water, 1.62X10+2 mg/L at 25 °C, In water, 165 mg/L at 25 °C (average of 15 literature values ranging from 130-215 mg/L at 25 °C), Miscible in alcohol, ether, acetone, benzene; soluble in chloroform, Solubility in water: none, 0.02%
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Density

0.861 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.86104 at 20 °C/4 °C, Critical density: 2.64 mmol/cu cm; Critical volume: 379.0 cu cm/mol, Relative density (water = 1): 0.86, 0.86
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Vapor Density

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7
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Vapor Pressure

10 mmHg at 81.1 °F (NTP, 1992), 8.84 [mmHg], 8.84 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.9, 9 mmHg
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Color/Form

Colorless plates or prisms at low temp, Colorless liquid [Note: A solid below 56 degrees F], Color: Saybolt units +30 (research, pure & technical grades)

CAS No.

106-42-3
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Record name P-XYLENE
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Record name p-XYLENE
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Record name p-Xylene
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Melting Point

55.9 °F (NTP, 1992), 13.3 °C, 13 °C, 56 °F
Record name P-XYLENE
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Record name 4-XYLENE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/136
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Record name p-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086
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Record name p-Xylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and structure of p-Xylene?

A1: this compound (para-Xylene) has the molecular formula C8H10 and a molecular weight of 106.17 g/mol. It is a benzene derivative with two methyl groups attached to opposite carbon atoms of the benzene ring (positions 1 and 4).

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers use various spectroscopic techniques to characterize this compound, including Fourier-transform infrared spectroscopy (FT-IR) [, , , ] and gas chromatography-mass spectrometry (GC-MS) []. FT-IR helps identify functional groups and molecular vibrations, while GC-MS separates and identifies components in a mixture based on their mass-to-charge ratio.

Q3: What are the main applications of this compound?

A4: this compound serves as a crucial raw material in the production of terephthalic acid (TPA) [, , ], which is further used to manufacture polyethylene terephthalate (PET) []. PET is a widely used plastic found in products like bottles and clothing.

Q4: How is this compound used in the production of terephthalic acid?

A5: this compound undergoes catalytic oxidation to produce terephthalic acid [, ]. Various catalysts, including cobalt monobromide [] and metalloporphyrins [], have been investigated for this process. The reaction mechanism involves a series of oxidation steps, ultimately leading to the formation of TPA.

Q5: What factors influence the catalytic oxidation of this compound to terephthalic acid?

A5: The efficiency of this compound oxidation is influenced by factors such as:

  • Catalyst type and concentration: Different catalysts exhibit varying activities and selectivities [].
  • Reaction temperature and pressure: Temperature and pressure significantly impact reaction kinetics and product distribution [, ].
  • Presence of additives: Additives like sodium bromide can enhance the catalytic activity [].

Q6: Are there alternative routes for this compound production from renewable sources?

A7: Yes, researchers are exploring renewable routes for this compound production. One promising approach involves the Diels-Alder cycloaddition of biomass-derived 2,5-dimethylfuran with ethylene, followed by dehydration [, ]. This method utilizes renewable feedstocks and could contribute to a more sustainable production process.

Q7: What are the toxicological effects of this compound on marine organisms?

A8: Studies on the amphipod Gammarus locusta have shown that this compound can induce oxidative stress and negatively impact growth and sex ratios, even at low concentrations []. These findings highlight the potential ecological risks associated with this compound contamination in marine environments.

Q8: How is this compound degraded in the environment?

A9: this compound can be biodegraded by microorganisms under both aerobic and anaerobic conditions [, , ]. Researchers have identified bacterial strains capable of utilizing this compound as a sole carbon source for growth, demonstrating the potential for bioremediation of contaminated sites.

Q9: What strategies can mitigate the environmental impact of this compound?

A9: Several strategies can minimize the environmental impact of this compound:

  • Improved industrial processes: Optimizing existing processes to reduce emissions and waste generation [].
  • Bioremediation: Utilizing microorganisms to degrade this compound in contaminated environments [, , ].
  • Development of renewable production routes: Transitioning towards bio-based this compound production from sustainable feedstocks [, ].

Q10: How is this compound separated from its isomers?

A10: this compound separation from its isomers (o-Xylene, m-Xylene, and ethylbenzene) poses a significant challenge due to their similar boiling points. Several separation techniques are employed, including:

  • Crystallization: Exploiting the higher melting point of this compound for selective crystallization [, , ].
  • Adsorption: Utilizing adsorbents with specific selectivity towards this compound [, ].

Q11: What factors influence the efficiency of this compound separation by crystallization?

A11: Key factors affecting crystallization-based separation include:

  • Cooling rate: Slower cooling rates generally lead to larger and purer crystals [].
  • Presence of impurities: Impurities can hinder crystal growth and reduce separation efficiency [].
  • Solvent selection: The choice of solvent can impact solubility, crystallization kinetics, and product purity [].

Q12: How can computational chemistry be used to study this compound?

A12: Computational chemistry plays a vital role in understanding this compound's behavior:

  • Molecular modeling: Simulating molecular interactions and properties, such as diffusion and adsorption [].
  • Reaction mechanism studies: Investigating reaction pathways and energetics involved in this compound transformations [].
  • Catalyst design: Aiding in the development of more efficient and selective catalysts for this compound conversion [].

Q13: What are the ongoing research directions related to this compound?

A13: Current research focuses on:

  • Developing sustainable and cost-effective production methods: Exploring alternative feedstocks and catalytic processes [, , ].
  • Enhancing separation and purification technologies: Improving existing techniques and exploring novel approaches [, , , , ].
  • Investigating the environmental fate and effects of this compound: Conducting comprehensive ecotoxicological studies and developing effective remediation strategies [, , , ].

Q14: What are some emerging applications of this compound?

A14: Beyond its traditional use in PET production, this compound is finding applications in emerging areas like:

  • High-performance polymers: Synthesis of specialized polymers with enhanced properties [].
  • Biomedical applications: Developing new materials for drug delivery and tissue engineering [].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.